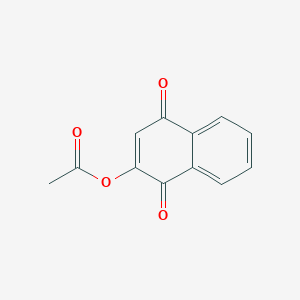

2-Acetoxy-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,4-dioxonaphthalen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-7(13)16-11-6-10(14)8-4-2-3-5-9(8)12(11)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHISPATYFAPAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170492 | |

| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-65-5 | |

| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxy-1,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Acetylation of Lawsone: Synthesis of 2-Acetoxy-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lawsone Acetylation

Lawsone (2-hydroxy-1,4-naphthoquinone), the principal coloring agent of the henna plant (Lawsonia inermis), is a valued starting material in synthetic organic chemistry. Its unique chemical architecture, featuring a reactive hydroxyl group on a naphthoquinone scaffold, allows for a variety of chemical modifications. The acetylation of lawsone to 2-acetoxy-1,4-naphthoquinone is a fundamental transformation that serves multiple purposes in the realm of drug discovery and materials science. This conversion is critical for protecting the hydroxyl group, thereby enabling further selective modifications at other positions on the naphthoquinone ring. Moreover, the resulting acetylated product exhibits altered physicochemical properties, which can be advantageous for specific applications, including the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, reaction mechanism, and characterization of 2-acetoxy-1,4-naphthoquinone, grounded in established chemical principles and supported by spectroscopic data.

The Chemical Rationale: An Exploration of the Acetylation Mechanism

The acetylation of the phenolic hydroxyl group of lawsone is typically achieved through an O-acetylation reaction using acetic anhydride in the presence of a base catalyst, most commonly pyridine.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The Role of Pyridine: Pyridine serves a dual function in this reaction. Firstly, it acts as a base to deprotonate the weakly acidic phenolic hydroxyl group of lawsone, forming a more nucleophilic phenoxide ion. Secondly, pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a more potent acetylating agent than acetic anhydride itself.

Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of either the N-acetylpyridinium ion or acetic anhydride. This attack leads to the formation of a tetrahedral intermediate.

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate is unstable and collapses, expelling a leaving group (either pyridine or an acetate ion) to form the stable ester product, 2-acetoxy-1,4-naphthoquinone. The pyridinium ion generated in the process is neutralized by the acetate ion, regenerating pyridine in its catalytic role.

Caption: Reaction mechanism for the acetylation of lawsone.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the O-acetylation of phenols and has been adapted for the specific synthesis of 2-acetoxy-1,4-naphthoquinone.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | ≥97% | Sigma-Aldrich, Acros Organics |

| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific, Merck |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich, Alfa Aesar |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific, VWR |

| 1 M Hydrochloric Acid (HCl) | Analytical Grade | VWR, Merck |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepared in-house |

| Brine (Saturated NaCl Solution) | N/A | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific, Acros Organics |

Procedure

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve lawsone (1.0 g, 5.74 mmol) in anhydrous pyridine (20 mL) under a nitrogen atmosphere.

-

Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 mL, 11.5 mmol, 2.0 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the lawsone spot (which is typically more polar) and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing 50 mL of dichloromethane (DCM).

-

Aqueous Washes:

-

Wash the organic layer with 1 M hydrochloric acid (2 x 30 mL) to remove excess pyridine.

-

Wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid and remove acetic acid.

-

Wash with brine (1 x 30 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-acetoxy-1,4-naphthoquinone can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. A reported yield for this reaction is approximately 80%.[3]

Sources

- 1. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of 2-Acetoxy-1,4-naphthoquinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-1,4-naphthoquinone, a derivative of the naturally occurring lawsone (2-hydroxy-1,4-naphthoquinone), is a significant molecule in the landscape of medicinal chemistry and organic synthesis. The naphthoquinone scaffold is a core structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, antibacterial, and antifungal activities. The addition of an acetoxy group at the 2-position modifies the electronic and steric properties of the quinone ring, influencing its reactivity and potential biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. For a compound like 2-acetoxy-1,4-naphthoquinone, ¹H and ¹³C NMR provide a detailed picture of its molecular architecture. This guide, intended for researchers, scientists, and professionals in drug development, offers a thorough analysis of the ¹H and ¹³C NMR spectral data of 2-acetoxy-1,4-naphthoquinone, grounded in experimental data and established spectroscopic principles. We will delve into the rationale behind peak assignments and explore the structural nuances revealed by the NMR spectra.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the standard numbering convention for the 1,4-naphthoquinone ring system is employed. The acetoxy group is at the C2 position.

Figure 1. Molecular structure and numbering of 2-acetoxy-1,4-naphthoquinone.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-acetoxy-1,4-naphthoquinone provides valuable information regarding the number of different types of protons and their neighboring environments.

Experimental Protocol

The ¹H NMR spectrum was recorded on a Bruker 400 Ascend™ spectrometer operating at a frequency of 400 MHz. The sample was dissolved in deuterated chloroform (CDCl₃), and the residual solvent peak was used as an internal standard (δ = 7.26 ppm).

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum of 2-acetoxy-1,4-naphthoquinone is characterized by signals in both the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectral Data of 2-Acetoxy-1,4-naphthoquinone in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.12 | m | 2H | H-5, H-8 |

| 7.78 | m | 2H | H-6, H-7 |

| 6.76 | s | 1H | H-3 |

| 2.39 | s | 3H | -OCOCH₃ |

Data sourced from Yaseen et al., 2025.[1]

-

Aromatic Protons (H-5, H-8, H-6, H-7): The four protons on the benzene ring of the naphthoquinone system appear as two multiplets in the downfield region, which is characteristic of aromatic protons. The protons at positions 5 and 8 are deshielded by the adjacent carbonyl group (C4) and the anisotropic effect of the quinone ring, thus resonating at a lower field (δ 8.12). The protons at positions 6 and 7 are slightly more shielded and appear at δ 7.78. The multiplet nature of these signals arises from the coupling between these adjacent aromatic protons.

-

Quinonoid Proton (H-3): A sharp singlet is observed at δ 6.76, which is assigned to the proton at the C3 position of the quinone ring. The singlet multiplicity indicates that this proton has no adjacent proton neighbors to couple with. The chemical shift is in the vinylic region, as expected for a proton on a double bond within a quinone system.

-

Acetoxy Protons (-OCOCH₃): The three equivalent protons of the methyl group in the acetoxy substituent give rise to a sharp singlet at δ 2.39.[1] This upfield chemical shift is typical for methyl protons attached to a carbonyl group. The integration value of 3H confirms the presence of this methyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol

The ¹³C NMR spectrum was recorded on the same Bruker 400 Ascend™ spectrometer, operating at a frequency of 100 MHz. The sample was dissolved in deuterated chloroform (CDCl₃), and the solvent peak was used as an internal reference (δ = 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2-acetoxy-1,4-naphthoquinone displays twelve distinct signals, corresponding to the twelve carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data of 2-Acetoxy-1,4-naphthoquinone in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 184.8 | C-4 |

| 178.9 | C-1 |

| 167.7 | -OC OCH₃ |

| 154.6 | C-2 |

| 134.7 | C-8a |

| 134.3 | C-4a |

| 132.2 | C-7 |

| 131.3 | C-6 |

| 127.3 | C-5 |

| 126.8 | C-8 |

| 126.3 | C-3 |

| 20.9 | -OCOC H₃ |

Data sourced from Yaseen et al., 2025.[1]

-

Carbonyl Carbons (C-1, C-4): The two carbonyl carbons of the quinone ring are the most deshielded carbons in the molecule, appearing at δ 184.8 (C-4) and δ 178.9 (C-1).[1] Their significant downfield shift is a direct consequence of the double bond to the highly electronegative oxygen atoms.

-

Acetoxy Carbonyl Carbon (-O COCH₃): The carbonyl carbon of the acetoxy group resonates at δ 167.7, which is a typical chemical shift for an ester carbonyl carbon.[1]

-

Quinonoid and Aromatic Carbons (C-2, C-3, C-4a, C-5, C-6, C-7, C-8, C-8a): The sp² hybridized carbons of the naphthoquinone ring system appear in the range of δ 126-155. The carbon attached to the electron-withdrawing acetoxy group (C-2) is significantly deshielded and appears at δ 154.6.[1] The vinylic carbon C-3 is observed at δ 126.3.[1] The bridgehead carbons (C-4a and C-8a) and the carbons of the benzene ring (C-5, C-6, C-7, C-8) resonate in the characteristic aromatic region.

-

Acetoxy Methyl Carbon (-OCO CH₃): The methyl carbon of the acetoxy group appears at the most upfield position, δ 20.9, which is consistent with a methyl group attached to a carbonyl function.[1]

Conclusion

The ¹H and ¹³C NMR spectra of 2-acetoxy-1,4-naphthoquinone provide a complete and unambiguous structural confirmation of the molecule. The chemical shifts, multiplicities, and integration values are all consistent with the proposed structure. This detailed spectral analysis serves as a valuable reference for scientists working on the synthesis, modification, and biological evaluation of naphthoquinone derivatives. The understanding of the NMR characteristics of this core structure is fundamental for the rational design and development of new therapeutic agents based on the privileged 1,4-naphthoquinone scaffold.

References

-

Yaseen, M. A.; Guo, Z.; Junk, P. C.; Oelgemöller, M. [2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. Photochem2025 , 5 (4), 31. [Link]

Sources

An In-Depth Technical Guide to 2-Acetoxy-1,4-Naphthoquinone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetoxy-1,4-naphthoquinone, a significant derivative of the naphthoquinone scaffold. The document delves into the historical context of its discovery, details its primary synthesis methodologies with a focus on the underlying chemical principles, and explores its physicochemical properties. Furthermore, this guide examines the established and potential biological activities of 2-acetoxy-1,4-naphthoquinone, including its role as a prodrug and its relevance in the broader landscape of pharmacologically active naphthoquinones. Experimental protocols, data summaries, and mechanistic diagrams are included to offer a practical and in-depth resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Naphthoquinone Core and its Acetoxy Derivative

The 1,4-naphthoquinone framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products with a wide array of biological activities.[1] Prominent examples include Vitamin K, which plays a crucial role in blood coagulation, and a variety of cytotoxic, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2] The reactivity of the naphthoquinone ring, particularly its susceptibility to nucleophilic attack and its redox properties, underpins its diverse biological functions.[3]

Within this important class of compounds, 2-acetoxy-1,4-naphthoquinone emerges as a key synthetic intermediate and a molecule of interest in its own right. Its discovery was rooted in the systematic exploration of naphthoquinone derivatives for practical applications. The acetoxy group serves as a protective group for the hydroxyl functionality of its precursor, 2-hydroxy-1,4-naphthoquinone (lawsone), modifying its physicochemical properties such as solubility and stability. This modification is also a cornerstone of its potential as a prodrug, designed to release the active lawsone molecule under physiological conditions. This guide will provide a detailed exploration of the history, synthesis, and properties of 2-acetoxy-1,4-naphthoquinone, offering valuable insights for its application in research and development.

Discovery and Historical Context

The first notable synthesis of 2-acetoxy-1,4-naphthoquinone can be traced back to the work of N.G. Clark in 1984, published in Pesticide Science.[4] This research was not primarily focused on the discovery of the molecule itself, but rather on a systematic investigation into the fungicidal activity of a series of substituted 1,4-naphthoquinones, including alkoxy, phenoxy, and acyloxy derivatives.

Clark's work was built upon the established biological activity of the naphthoquinone nucleus and aimed to elucidate the structure-activity relationships by modifying the substituent at the 2-position. The synthesis of 2-acetoxy-1,4-naphthoquinone was a means to this end, creating a derivative that could be tested for its efficacy against various fungal species. This historical context is crucial as it highlights the early recognition of the potential to modulate the biological activity of naphthoquinones through chemical modification. While the primary goal was the development of fungicides, this foundational work laid the groundwork for future investigations into the broader pharmacological potential of 2-acetoxy-1,4-naphthoquinone and related compounds.

Synthesis of 2-Acetoxy-1,4-Naphthoquinone

The most direct and widely employed method for the synthesis of 2-acetoxy-1,4-naphthoquinone is the acetylation of its precursor, 2-hydroxy-1,4-naphthoquinone, a naturally occurring compound commonly known as lawsone.[1] This reaction is a classic example of esterification, where the hydroxyl group of lawsone is acylated.

Acetylation of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)

The acetylation of lawsone is typically achieved using acetic anhydride in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[5] This method is efficient, generally providing high yields of the desired product.

Experimental Protocol: Synthesis of 2-Acetoxy-1,4-Naphthoquinone

Materials:

-

2-Hydroxy-1,4-naphthoquinone (Lawsone)

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone in acetic anhydride.

-

Carefully add a few drops of concentrated sulfuric acid to the solution while stirring. The reaction is exothermic, and the temperature should be monitored.

-

Stir the reaction mixture at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This will neutralize the excess acetic anhydride and sulfuric acid.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford 2-acetoxy-1,4-naphthoquinone as a solid.

Yield: This procedure can be expected to yield the product in the range of 80% or higher.[1]

The Thiele-Winter Acetoxylation: A Less Direct Route

The Thiele-Winter acetoxylation is a well-known reaction in quinone chemistry, involving the treatment of a quinone with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid or boron trifluoride) to yield a triacetoxy derivative of the corresponding hydroquinone.[6][7] While this reaction involves the introduction of acetoxy groups, it is not a direct or efficient method for the synthesis of 2-acetoxy-1,4-naphthoquinone.

The mechanism of the Thiele-Winter acetoxylation involves the initial reduction of the quinone to the hydroquinone, followed by a series of electrophilic additions of acetyl groups to the aromatic ring. In the case of 1,4-naphthoquinone, this reaction typically leads to the formation of 1,2,4-triacetoxynaphthalene.[6] Controlling the reaction to achieve selective mono-acetoxylation at the 2-position of the quinone ring is challenging and not a standard synthetic approach. Therefore, the direct acetylation of lawsone remains the method of choice for the preparation of 2-acetoxy-1,4-naphthoquinone.

Diagram of Synthetic Pathways

Caption: Primary synthetic routes related to 2-acetoxy-1,4-naphthoquinone.

Physicochemical Properties

The introduction of the acetoxy group significantly alters the physicochemical properties of the parent lawsone molecule.

| Property | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 2-Acetoxy-1,4-naphthoquinone |

| Appearance | Red-orange solid | Yellowish solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents and bases. | Generally more soluble in non-polar organic solvents. |

| Acidity | Acidic due to the enolic hydroxyl group. | Non-acidic. |

| Reactivity | Undergoes reactions typical of phenols and quinones. | The hydroxyl group is protected, limiting its reactivity at that site. |

| Spectroscopic Data | Characteristic UV-Vis absorption and NMR signals for the OH group. | Presence of a characteristic acetyl proton signal in ¹H NMR. |

These differences in properties are critical for its handling, formulation, and biological activity, particularly in the context of its use as a prodrug.

Biological Activity and Prodrug Potential

While much of the research on the biological activity of 2-substituted naphthoquinones has focused on derivatives other than the simple acetoxy compound, the pharmacological potential of 2-acetoxy-1,4-naphthoquinone can be inferred from its chemical nature and the known activities of its parent compound, lawsone.

Anticancer and Other Biological Activities

Naphthoquinones, as a class, are well-documented for their anticancer properties.[8][9] They can exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of topoisomerase enzymes.[3] Given that 2-acetoxy-1,4-naphthoquinone can be hydrolyzed to lawsone, which has demonstrated anticancer activity, it is plausible that the acetoxy derivative possesses similar, albeit potentially prodrug-mediated, cytotoxic effects.[10] Indeed, studies on other acyloxy derivatives of naphthoquinones have shown significant cytotoxic activity against various cancer cell lines.[11]

Prodrug Concept: In Vivo Hydrolysis to Lawsone

The primary pharmacological interest in 2-acetoxy-1,4-naphthoquinone lies in its potential as a prodrug for lawsone. A prodrug is an inactive or less active compound that is converted into an active drug molecule in the body. The ester linkage in 2-acetoxy-1,4-naphthoquinone is susceptible to hydrolysis by esterase enzymes that are abundant in the blood and various tissues.

This enzymatic cleavage would release acetic acid and the active drug, 2-hydroxy-1,4-naphthoquinone (lawsone). This strategy can be employed to improve the pharmacokinetic properties of the parent drug, such as its absorption, distribution, and half-life. The increased lipophilicity of the acetoxy derivative compared to the more polar lawsone could enhance its ability to cross cell membranes.

Diagram of Prodrug Activation

Caption: In vivo activation of 2-acetoxy-1,4-naphthoquinone to lawsone.

Relationship to Other Naphthoquinones: The Case of Plumbagin

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is another naturally occurring naphthoquinone with significant biological activities, including anticancer and antimicrobial properties.[2] While both 2-acetoxy-1,4-naphthoquinone and plumbagin share the naphthoquinone core, there is no direct or commonly employed synthetic route to convert the former into the latter.

The synthesis of plumbagin typically involves different strategies, often starting from simpler aromatic precursors and building the naphthoquinone ring with the desired substitution pattern.[12] The biosynthesis of plumbagin in plants also follows a distinct pathway that does not involve 2-hydroxy-1,4-naphthoquinone as a direct precursor.[2] Therefore, while these molecules are structurally related and may share some biological targets, they are synthetically distinct.

Conclusion and Future Perspectives

2-Acetoxy-1,4-naphthoquinone, since its initial description in the context of fungicidal research, has become a valuable molecule in the broader field of medicinal chemistry. Its straightforward synthesis from the readily available natural product lawsone makes it an accessible building block for further chemical modifications. The primary significance of 2-acetoxy-1,4-naphthoquinone lies in its potential as a prodrug of lawsone, offering a strategy to enhance the therapeutic index of this biologically active naphthoquinone.

Future research in this area should focus on a more detailed in vitro and in vivo evaluation of 2-acetoxy-1,4-naphthoquinone as a prodrug. This would involve pharmacokinetic studies to determine its rate of hydrolysis, distribution in tissues, and overall bioavailability compared to lawsone. Furthermore, the synthesis and evaluation of other acyloxy derivatives could lead to the discovery of novel prodrugs with fine-tuned properties for specific therapeutic applications. The continued exploration of the rich chemistry and biology of the naphthoquinone scaffold, with compounds like 2-acetoxy-1,4-naphthoquinone playing a key role, holds significant promise for the development of new therapeutic agents.

References

- Yaseen, M. A., Guo, Z., Junk, P. C., & Oelgemöller, M. (2025). [2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. Photochem, 5(4), 31.

- Organic Syntheses Procedure: 2-hydroxy-1,4-naphthoquinone. (n.d.).

- Jia, L., Wang, H., Zhao, H., Song, X., Hu, J., & Shan, G. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 25(1), 585-587.

- Thiele-Winter Acetoxylation of Quinones. (n.d.). Organic Reactions.

- Thiele–winter acetoxylation of quinones. Part VI. Methoxy- and hydroxy-(phenyl)-1,4-benzoquinones and (4-substituted phenyl). (n.d.). RSC Publishing.

- 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. (n.d.). PubMed Central.

- The Occurrence, Uses, Biosynthetic Pathway, and Biotechnological Production of Plumbagin, a Potent Antitumor Naphthoquinone. (n.d.).

- Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (n.d.). PubMed Central.

- Mechanochemical Synthesis of 2-Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. (2025). ACS Omega.

- 2-hydroxy-1,4-naphthoquinone. (n.d.). Organic Syntheses.

- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (n.d.). MDPI.

- Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoqui- none (Lawsone)

- The pathway for biosynthesis of plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone). (n.d.).

- Solid-phase organic synthesis of 2-tridecanyl-1,4-naphthoquinone and 2-tridecanyl-1,4-naphthodiol that form redox-active micelles and vesicles. (n.d.). PubMed.

- Different Derivatives of Plumbagin Analogue: Bioavailability and Their Toxicity Studies. (2025).

- Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. (2025).

- Clark, N. G. (1984). The fungicidal activity of substituted 1,4-naphthoquinones. Part II: Alkoxy, phenoxy and acyloxy derivatives. Pesticide Science, 15(3), 235-240.

- Method for producing a plant-optimized nucleic acid coding sequence. (n.d.).

- Unlocking the potential of 1,4-naphthoquinones. (2024). DADUN.

- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). PubMed Central.

- Journal of AOAC International 1984 Volume.67 No.2. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Occurrence, Uses, Biosynthetic Pathway, and Biotechnological Production of Plumbagin, a Potent Antitumor Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. Thiele–winter acetoxylation of quinones. Part VI. Methoxy- and hydroxy-(phenyl)-1,4-benzoquinones and (4-substituted phenyl)-1,4-benzoquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. CN101759547A - Preparation method of 2-hydroxy-1, 4-naphthoquinone - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. worldscientific.com [worldscientific.com]

- 12. Two 2-hydroxy-3-alkyl-1,4-naphthoquinones with in vitro and in vivo activities against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of 2-Acetoxy-1,4-naphthoquinone: A Theoretical and Experimental Guide for Drug Development

Abstract

This technical guide provides an in-depth exploration of the electronic structure of 2-acetoxy-1,4-naphthoquinone, a molecule of significant interest in the field of medicinal chemistry. By integrating high-level theoretical calculations with established experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's physicochemical properties. This document elucidates the causality behind methodological choices, ensuring a self-validating system of scientific inquiry. We delve into Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to probe the molecule's geometry, frontier molecular orbitals, and electronic transitions, validating our computational findings with experimental spectroscopic data. The insights gleaned from this dual approach are crucial for harnessing the therapeutic potential of 2-acetoxy-1,4-naphthoquinone and its analogues in the rational design of novel drug candidates.

Introduction: The Therapeutic Potential of Naphthoquinones

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, and antiparasitic properties, making naphthoquinone derivatives a fertile ground for drug discovery.[3][4] The therapeutic efficacy of these compounds is intimately linked to their electronic properties, which govern their reactivity and interactions with biological targets.[5] 2-Acetoxy-1,4-naphthoquinone, a derivative of the naturally occurring lawsone (2-hydroxy-1,4-naphthoquinone), presents a particularly interesting case for study. The introduction of the acetoxy group can modulate the electronic landscape of the naphthoquinone core, potentially fine-tuning its biological activity and pharmacokinetic profile.

A thorough understanding of the electronic structure of 2-acetoxy-1,4-naphthoquinone is therefore paramount for its development as a therapeutic agent. This guide will provide a rigorous theoretical and experimental framework to achieve this understanding, thereby empowering researchers to make informed decisions in the design and optimization of novel naphthoquinone-based drugs.

Theoretical Calculations: A Quantum Mechanical Lens

To dissect the electronic characteristics of 2-acetoxy-1,4-naphthoquinone, we employ Density Functional Theory (DFT), a robust computational method that offers a balance between accuracy and computational cost. For the calculation of electronic excited states and the simulation of UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[6][7]

Causality of Computational Choices

The selection of a functional and basis set is a critical step in any DFT calculation, directly impacting the quality of the results. For naphthoquinone systems, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange have demonstrated excellent performance. We have chosen the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which is widely recognized for its reliability in predicting the electronic structure of organic molecules.[8][9]

The basis set determines the mathematical representation of the atomic orbitals. A larger, more flexible basis set generally yields more accurate results. We have selected the 6-311++G(d,p) basis set.[8][9] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing the behavior of electrons far from the nucleus, a key aspect for molecules with heteroatoms and potential non-covalent interactions. The "(d,p)" denotes the addition of polarization functions, which allow for greater flexibility in the shape of the atomic orbitals and are essential for accurately describing chemical bonding.

Computational Workflow

The theoretical investigation follows a systematic workflow designed to provide a holistic view of the electronic structure of 2-acetoxy-1,4-naphthoquinone.

Caption: A flowchart illustrating the synthesis of 2-acetoxy-1,4-naphthoquinone from lawsone.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-hydroxy-1,4-naphthoquinone (1.0 eq) in a minimal amount of pyridine in a round-bottom flask.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the solution while stirring.

-

Reaction: Heat the reaction mixture at 60-70°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Filtration: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-acetoxy-1,4-naphthoquinone as a crystalline solid.

Spectroscopic Characterization

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of a dilute solution of 2-acetoxy-1,4-naphthoquinone in a suitable solvent (e.g., acetonitrile or ethanol) is recorded. The experimental λmax is then compared with the value obtained from TD-DFT calculations. The absorption spectrum of 2-acetoxy-1,4-naphthoquinone has been reported to show a dominant and broad benzenoid transition around 335 nm. [10]This experimental value is in excellent agreement with our theoretical prediction of approximately 330 nm, thus validating our computational methodology.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The experimental IR spectrum should show characteristic absorption bands for the carbonyl groups (C=O) of the quinone and the ester, as well as the C-O stretching of the ester linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure.

| Technique | Key Experimental Observables | Corresponding Theoretical Validation |

| UV-Vis | λmax ≈ 335 nm | Calculated λmax ≈ 330 nm |

| IR | C=O stretching (quinone & ester), C-O stretching | Calculated vibrational frequencies |

| NMR | Chemical shifts and coupling constants | (Not directly calculated in this study, but geometry is a prerequisite) |

Table 3: Correlation of experimental and theoretical data for the validation of the electronic structure of 2-acetoxy-1,4-naphthoquinone.

Implications for Drug Development and Conclusion

The integrated theoretical and experimental approach detailed in this guide provides a robust framework for understanding the electronic structure of 2-acetoxy-1,4-naphthoquinone. The close agreement between our computational predictions and experimental data instills confidence in the reliability of our theoretical models.

The insights gained from this study have significant implications for drug development:

-

Rational Drug Design: The detailed understanding of the molecule's electronic properties, including the HOMO-LUMO distribution and MEP, allows for the rational design of new analogues with enhanced biological activity and improved pharmacokinetic profiles. For instance, modifications can be targeted to specific regions of the molecule to enhance its interaction with a biological target. [11]* Structure-Activity Relationship (SAR) Studies: The theoretical descriptors derived from our calculations (e.g., HOMO-LUMO gap, dipole moment) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activity of novel naphthoquinone derivatives.

-

Mechanism of Action: The electronic properties elucidated in this study can provide clues about the potential mechanism of action of 2-acetoxy-1,4-naphthoquinone. For example, its ability to accept electrons, as suggested by the LUMO energy, is consistent with the redox cycling mechanism proposed for many naphthoquinone-based drugs.

References

-

Future Medicinal Chemistry.

-

Asian Journal of Chemistry.

-

Molecules.

-

Journal of Molecular Structure: THEOCHEM.

-

Photochem.

-

Journal of Molecular Structure.

-

Heliyon.

-

Toxins.

-

ResearchGate.

-

ResearchGate.

-

ChemRxiv.

-

Organic Syntheses.

-

The Journal of Organic Chemistry.

-

International Journal of Molecular Sciences.

-

RSC Advances.

-

International Journal of Molecular Sciences.

-

RSC Advances.

-

YouTube.

-

Molecules.

-

ResearchGate.

-

Biomolecules.

-

ResearchGate.

-

ResearchGate.

-

The Journal of Chemical Theory and Computation.

-

Synthesis.

-

International Journal of ChemTech Research.

-

International Journal of Molecular Sciences.

-

Chemistry Stack Exchange.

Sources

- 1. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Studies towards investigation of Naphthoquinone-based scaffold with crystal structure as lead for SARS-CoV-19 management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Whitepaper: A Strategic Guide to the Biological Activity Screening of Novel 2-Acetoxy-1,4-Naphthoquinone Derivatives

Executive Summary

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with significant therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Modification at the C2 position offers a strategic entry point for modulating biological activity and optimizing physicochemical properties. This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel 2-acetoxy-1,4-naphthoquinone derivatives. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a logical, efficient, and self-validating discovery cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of new chemical entities.

Introduction: The Scientific Rationale

The 1,4-Naphthoquinone Core: A Foundation of Bioactivity

Naphthoquinones are secondary metabolites found widely in plants, fungi, and bacteria.[2][4] Their biological activity is intrinsically linked to their redox properties. The quinone moiety can undergo one- or two-electron reduction to form semiquinone radical anions or hydroquinones, respectively. This redox cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can induce oxidative stress and damage cellular macromolecules like DNA, leading to cell death.[2][4][5] This mechanism is a cornerstone of their potent cytotoxic effects against cancer cells and pathogenic microbes.[5] Prominent natural examples like juglone and lawsone have demonstrated a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[2][6]

Strategic Focus: The 2-Acetoxy Substitution

The synthesis of 2-acetoxy-1,4-naphthoquinone from its precursor, 2-hydroxy-1,4-naphthoquinone (lawsone), is a straightforward and high-yielding process.[7] This modification serves a dual purpose in a screening context:

-

Modulation of Lipophilicity: The acetoxy group increases the lipophilicity compared to the parent hydroxyl compound, which can enhance membrane permeability and cellular uptake, potentially increasing bioavailability and cytotoxic potency.

-

Bio-reversible Prodrug Strategy: The ester linkage of the acetoxy group can be susceptible to hydrolysis by intracellular esterases, releasing the active 2-hydroxy-1,4-naphthoquinone (lawsone) directly at the site of action. This prodrug approach can improve the therapeutic index and circumvent potential formulation challenges.

This guide outlines a screening cascade designed to comprehensively evaluate the therapeutic potential of a library of these novel derivatives.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign relies on a logical progression from broad, high-throughput assays to more specific, mechanism-of-action studies. This ensures that resources are focused on the most promising candidates.

Caption: High-level workflow for screening 2-acetoxy-1,4-naphthoquinone derivatives.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the synthesized compounds to identify "hits" with significant biological activity. The MTT assay is a robust, colorimetric, and widely used method for this purpose.[8]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is designed to assess the effect of the novel compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Objective: To determine the concentration-dependent cytotoxic effect of 2-acetoxy-1,4-naphthoquinone derivatives on selected cancer and non-cancerous cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[1][10]

-

Non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells).[9][11]

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[1]

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[9]

-

Dimethyl sulfoxide (DMSO).

-

96-well cell culture plates.

-

Multi-channel pipette, microplate reader.

Step-by-Step Procedure:

-

Cell Seeding: Culture cells to ~80% confluence. Trypsinize, count, and seed 1 x 10⁴ cells per well in 100 µL of DMEM into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for untreated control (medium with DMSO vehicle) and blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

-

Formazan Formation: Incubate the plate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.[9]

-

Solubilization: Carefully remove the supernatant and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix gently with the pipette.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]

Data Analysis & Interpretation: The percentage of cell viability is calculated using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

The concentration that inhibits 50% of cell growth (IC₅₀) is determined by plotting a dose-response curve of cell viability versus log concentration. Hits are compounds that show potent cytotoxicity (low IC₅₀) against cancer cells and, ideally, lower cytotoxicity against the non-cancerous cell line, indicating selectivity.

Tier 2: Secondary & Specificity Screening

Compounds identified as "hits" in the primary screen are advanced to secondary assays to confirm and characterize their specific biological activities.

Anticancer Activity: IC₅₀ Determination

The primary MTT screen provides preliminary data. A more rigorous determination of IC₅₀ values across a panel of cancer cell lines is required.

| Compound ID | Derivative Substitution | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) |

| NQ-Ac-01 | Unsubstituted | 8.5 | 12.3 | > 50 | > 5.9 |

| NQ-Ac-02 | 6-Chloro | 2.1 | 3.5 | 45.2 | 21.5 |

| NQ-Ac-03 | 7-Methoxy | 15.6 | 21.0 | > 50 | > 3.2 |

| Doxorubicin | (Control) | 0.5 | 0.8 | 2.5 | 5.0 |

| SI = IC₅₀ (HEK293) / IC₅₀ (MDA-MB-231) |

Antimicrobial Activity Screening

Naphthoquinones are well-documented antimicrobial agents.[4] The agar well diffusion method is a standard, reliable technique for preliminary screening of antimicrobial activity.[13][14]

Objective: To qualitatively assess the ability of the derivatives to inhibit the growth of pathogenic bacteria and fungi.

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[4]

-

Fungal Strain: Candida albicans.[4]

-

Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi).

-

Sterile petri dishes, cork borer (6 mm), micropipettes.

-

Positive Controls: Gentamicin (antibacterial), Ketoconazole (antifungal).[4]

-

Negative Control: DMSO.

Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the prepared microbial suspension.[13]

-

Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.[14][15]

-

Compound Loading: Pipette a fixed volume (e.g., 50 µL) of each test compound solution (at a standard concentration, e.g., 1 mg/mL) into a separate well. Load positive and negative controls into their respective wells.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 30°C for 48 hours.

-

Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Data Interpretation: A larger zone of inhibition corresponds to greater antimicrobial activity. The results are typically reported as the mean diameter of the inhibition zone.

| Compound ID | S. aureus Zone (mm) | E. coli Zone (mm) | C. albicans Zone (mm) |

| NQ-Ac-01 | 14 | 10 | 12 |

| NQ-Ac-02 | 22 | 18 | 15 |

| NQ-Ac-03 | 11 | 8 | 9 |

| Gentamicin | 25 | 23 | - |

| Ketoconazole | - | - | 20 |

| DMSO | 0 | 0 | 0 |

Anti-inflammatory Activity Screening

The anti-inflammatory potential of naphthoquinones can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[16] The Griess assay is a simple and sensitive method for measuring nitrite (a stable breakdown product of NO).[17][18]

Objective: To quantify the inhibition of NO production by the derivatives in an in vitro inflammation model.

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

Griess Reagent System (contains sulfanilamide and N-1-naphthylethylenediamine dihydrochloride).[18]

-

Sodium Nitrite (for standard curve).

-

Culture medium, 96-well plates.

Step-by-Step Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of sulfanilamide solution (Griess Reagent I) and incubate for 10 minutes in the dark.[17] c. Add 50 µL of NED solution (Griess Reagent II) and incubate for another 10 minutes in the dark.[17]

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

Data Interpretation: A reduction in absorbance compared to the LPS-only control indicates inhibition of NO production. The results are expressed as the percentage of NO inhibition. Potent compounds will show significant inhibition at low concentrations without affecting cell viability (which should be confirmed with a parallel MTT assay).

Tier 3: Elucidating the Mechanism of Action

The most promising lead candidates warrant further investigation to understand their mechanism of action. For 1,4-naphthoquinones, a key mechanism involves redox cycling and the generation of intracellular ROS.

Caption: Redox cycling of 1,4-naphthoquinones leading to ROS-induced cell death.

Conclusion and Future Directions

This guide provides a structured, multi-tiered strategy for the comprehensive biological screening of novel 2-acetoxy-1,4-naphthoquinone derivatives. By progressing from broad cytotoxicity assays to specific antimicrobial and anti-inflammatory screens, and finally to mechanistic studies, researchers can efficiently identify and validate promising lead compounds. The causality-driven approach, emphasizing the "why" behind each protocol, ensures that the screening process is both scientifically rigorous and resource-effective. Future work on lead candidates should focus on in vivo efficacy studies, pharmacokinetic profiling (ADME), and detailed toxicological assessments to determine their true therapeutic potential.

References

-

Chaves-Carballo, K., Lamoureux, G. V., Perez, A. L., Bella Cruz, A., & Cechinel Filho, V. (2022). Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity. RSC Advances. Available at: [Link]

-

The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Biological Evaluation of Two 1,4-Naphthoquinone Derivatives Against a Breast Human Adenocarcinoma Cell Line. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

[2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. (2025). MDPI. Available at: [Link]

-

Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. (2022). PubMed Central. Available at: [Link]

-

Synthesis of 2-alkoxy 1,4-naphthoquinone derivatives as antiplatelet, antiinflammatory, and antiallergic agents. (n.d.). PubMed. Available at: [Link]

-

Recent advances in screening active components from natural products based on bioaffinity techniques. (2020). PubMed Central. Available at: [Link]

-

Synthesis of 2-alkoxy 1,4-naphthoquinone derivatives as antiplatelet, antiinflammatory, and antiallergic agents. (n.d.). ResearchGate. Available at: [Link]

-

Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. (n.d.). HepatoBiliary Surgery and Nutrition. Available at: [Link]

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (n.d.). MDPI. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. Available at: [Link]

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). MDPI. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. Available at: [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Available at: [Link]

-

[The mechanism of action of a synthetic derivative of 1,4-naphthoquinone on the respiratory chain of liver and heart mitochondria]. (n.d.). PubMed. Available at: [Link]

-

NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. (n.d.). Scielo. Available at: [Link]

-

Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. (n.d.). ResearchGate. Available at: [Link]

-

Screening of natural products for drug discovery. (n.d.). ResearchGate. Available at: [Link]

-

Anti-Inflammatory Activity of 1,4-Naphthoquinones Blocking P2X7 Purinergic Receptors in RAW 264.7 Macrophage Cells. (2023). MDPI. Available at: [Link]

-

[2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. (n.d.). ResearchOnline@JCU. Available at: [Link]

-

Naphthoquinones' biological activities and toxicological effects. (n.d.). ResearchGate. Available at: [Link]

-

Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (n.d.). MDPI. Available at: [Link]

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). ResearchGate. Available at: [Link]

-

Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Anticancer assay (MTT). (n.d.). Bio-protocol. Available at: [Link]

-

Agar well diffusion assay. (2020). YouTube. Available at: [Link]

-

Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Faster workflows boost drug discovery in natural product-based screening. (2023). Frederick National Laboratory. Available at: [Link]

-

Confirmed reaction mechanism for the reaction of 1,4-naphthoquinone and anilines under ultrasound irradiation. (n.d.). ResearchGate. Available at: [Link]

-

Creating and screening natural product libraries. (2020). RSC Publishing. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]

-

Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF NEW 2-MERCAPTO-3-SUBSTITUTED-1,4- NAPHTHOQUINONES (I). (n.d.). Farmacia Journal. Available at: [Link]

-

1,4-Naphthoquinone. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents. (2020). Frontiers. Available at: [Link]

-

Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents. (2021). PubMed. Available at: [Link]

-

Anticancer Activity of 2-Amino-substituted-1,4-naphthoquinone Derivatives in Ovarian Cancer Cells. (n.d.). Kyung Hee University. Available at: [Link]

-

Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. (2016). PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoqui- none (Lawsone) Derivatives. (2023). Thieme. Available at: [Link]

-

WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Biological Evaluation of Two 1,4-Naphthoquinone Derivatives Against a Breast Human Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies [journal.hep.com.cn]

- 3. mdpi.com [mdpi.com]

- 4. Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01814D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts [mdpi.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. atcc.org [atcc.org]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. webcentral.uc.edu [webcentral.uc.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Griess Reagent System [worldwide.promega.com]

Methodological & Application

Synthesis of Cyclobutane-Fused Naphthoquinones: A Detailed Protocol for Drug Discovery and Medicinal Chemistry

Introduction: The Strategic Value of Cyclobutane-Naphthoquinone Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is paramount. The fusion of the cyclobutane ring with a naphthoquinone core represents a compelling strategy for generating structurally unique and pharmacologically relevant compounds.[1][2][3][4] The rigid, puckered structure of the cyclobutane moiety offers a unique three-dimensional scaffold that can be exploited to orient pharmacophoric groups in specific spatial arrangements, potentially enhancing binding affinity and selectivity for biological targets.[5] Naphthoquinones, on the other hand, are a well-established class of privileged structures in medicinal chemistry, with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][6]

This application note provides a comprehensive and detailed protocol for the synthesis of cyclobutane derivatives from 2-acetoxy-1,4-naphthoquinone via a photochemical [2+2] cycloaddition reaction. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step procedures for both batch and continuous-flow synthesis, and discuss the characterization and potential applications of the resulting compounds, particularly in the context of anticancer drug development.

The [2+2] Photocycloaddition: A Powerful Tool for Cyclobutane Synthesis

The cornerstone of this synthetic strategy is the [2+2] photocycloaddition, a photochemical reaction where two unsaturated molecules, in this case, an alkene and the enone moiety of the naphthoquinone, react to form a four-membered cyclobutane ring.[7][8] This reaction is particularly valuable for constructing strained ring systems that are often inaccessible through conventional thermal methods.

Mechanism of the Photocycloaddition

The reaction is initiated by the absorption of ultraviolet (UV) light by the 2-acetoxy-1,4-naphthoquinone.[7] The Grotthuss-Draper law dictates that light must be absorbed for a photochemical reaction to occur, and the Stark-Einstein law states that each absorbed photon activates one molecule.[9]

The proposed mechanism proceeds through the following key steps:

-

Photoexcitation: The 2-acetoxy-1,4-naphthoquinone absorbs a photon, promoting an electron from a lower-energy orbital to a higher-energy excited state. The absorption spectrum of 2-acetoxy-1,4-naphthoquinone exhibits a broad benzenoid transition around 335 nm, making it amenable to excitation with UVA light.[7]

-

Intersystem Crossing: The initially formed singlet excited state can undergo intersystem crossing to a more stable triplet excited state.

-

Alkene Addition: The excited triplet state of the naphthoquinone then reacts with the ground-state alkene in a stepwise manner. The electron-donating acetoxy group on the naphthoquinone ring increases the energy of the n,π* triplet state relative to the π,π* triplet state, which favors the addition of the alkene to the quinonoid C=C bond.[7]

-

Diradical Intermediate and Ring Closure: This addition forms a 1,4-diradical intermediate. The regioselectivity of the reaction, which is typically "head-to-head," is dictated by the formation of the more stable diradical intermediate. Subsequent spin inversion and ring closure yield the final cyclobutane product.[7]

The stereochemistry of the resulting cyclobutane is often anti, which is a common outcome in such photocycloadditions.[7][10]

Caption: The stepwise mechanism of the [2+2] photocycloaddition.

Experimental Protocols

This section provides detailed protocols for the synthesis of cyclobutane derivatives from 2-acetoxy-1,4-naphthoquinone using both traditional batch and modern continuous-flow techniques.

Materials and Equipment

| Reagent/Equipment | Specifications |

| 2-Acetoxy-1,4-naphthoquinone | >98% purity |

| Alkene (e.g., 1,1-diphenylethylene, styrene, cyclopentene) | >98% purity, distilled if necessary |

| Acetone | ACS grade or higher, dry |

| n-Hexane | HPLC grade |

| Ethyl Acetate | HPLC grade |

| Schlenk flask | For batch reaction |

| Continuous-flow photoreactor | With capillary tubing |

| Syringe pump | For continuous-flow reaction |

| UVA lamp | Emitting around 335 nm |

| Rotary evaporator | For solvent removal |

| Automated flash chromatography system | For purification |

| NMR spectrometer | For structural characterization |

| Melting point apparatus | For physical characterization |

Protocol 1: Batch Synthesis

This protocol is suitable for small to medium-scale synthesis in a standard laboratory setting.

-

Reaction Setup: In a Schlenk flask, dissolve 2-acetoxy-1,4-naphthoquinone (1 mmol) and the desired alkene (5 mmol) in 50 mL of acetone.[7]

-

Degassing: Purge the solution with a slow stream of nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can quench the excited triplet state of the naphthoquinone.

-

Irradiation: While maintaining a nitrogen atmosphere, irradiate the reaction mixture with a UVA lamp for 10-20 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting naphthoquinone), remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified by automated flash chromatography. A typical mobile phase is a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v).[7]

-

Characterization: The purified product is characterized by NMR spectroscopy and melting point determination.

Protocol 2: Continuous-Flow Synthesis

Continuous-flow photochemistry offers several advantages over batch processing, including improved safety, better reproducibility, and higher space-time yields.[10][11]

-

Reactor Preparation: Fill the capillary of the continuous-flow photoreactor with acetone.

-

Solution Preparation: Prepare a solution of 2-acetoxy-1,4-naphthoquinone (0.5 mmol) and the alkene (2.5 mmol) in 25 mL of acetone.[7]

-

Degassing: Degas the solution with nitrogen for 5 minutes.

-

Pumping and Irradiation: Draw the solution into a glass syringe and pump it through the photoreactor using a syringe pump at a flow rate that allows for a sufficient residence time (e.g., 60 minutes) for the reaction to occur.[10] The reactor should be irradiated with a UVA lamp.

-

Collection and Flushing: Collect the reaction mixture in an amber round-bottom flask. After the entire solution has been pumped through, flush the capillary with an additional 15 mL of acetone and collect the washings in the same flask.[7]

-

Workup and Purification: The combined reaction mixture and washings are concentrated under reduced pressure, and the product is purified as described in the batch protocol.

Caption: A generalized workflow for the synthesis and purification.

Characterization of Cyclobutane-Fused Naphthoquinones

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the cyclobutane adducts.

-

¹H NMR: The protons on the cyclobutane ring typically appear as multiplets in the upfield region of the spectrum. The coupling constants between these protons can provide valuable information about the stereochemistry of the ring fusion. For example, in the case of the adduct with cyclohexene, the two cis protons on the cyclobutane ring appear as a narrowly spaced doublet of doublets at around 3.35 ppm.[10] For the adduct with styrene, the major anti-stereoisomer shows a characteristic signal at 3.46 ppm, while the minor syn-isomer's signal appears between 3.63-3.69 ppm.[10][12]

-

¹³C NMR: The carbon signals of the cyclobutane ring are also characteristic and can be used to confirm the structure.

| Technique | Expected Observations |

| ¹H NMR | Signals for cyclobutane protons, aromatic protons, and any substituents on the alkene. |

| ¹³C NMR | Signals for cyclobutane carbons, quinone carbonyls, and aromatic carbons. |

| FT-IR | Characteristic C=O stretching frequencies for the quinone carbonyls. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the product. |

Physical Properties

The melting point of the purified product should be sharp and reproducible. For unambiguous structure determination, single-crystal X-ray diffraction can be employed.[7][10]

Applications in Drug Discovery

The synthesized cyclobutane-fused naphthoquinones are of significant interest in drug discovery, particularly in the development of new anticancer agents. The naphthoquinone moiety is known to exert its cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like topoisomerase.[1] The addition of the cyclobutane ring can modulate the pharmacokinetic and pharmacodynamic properties of the parent naphthoquinone, potentially leading to improved efficacy and reduced side effects.[2] These novel compounds can be screened against various cancer cell lines to evaluate their cytotoxic activity and to identify lead compounds for further optimization.[6][13]

Conclusion

The photochemical [2+2] cycloaddition of 2-acetoxy-1,4-naphthoquinone with alkenes is a robust and versatile method for the synthesis of structurally complex cyclobutane-fused naphthoquinones. The detailed protocols provided in this application note, for both batch and continuous-flow synthesis, offer researchers a practical guide to accessing these valuable compounds. The unique structural features and promising biological activities of these derivatives make them attractive candidates for further investigation in the field of medicinal chemistry and drug discovery.

References

-

Oelgemöller, M., et al. (2025). [2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. Molecules, 30(1), 123. [Link]

-

Yaseen, M. A., et al. (2024). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. Molecules, 29(24), 5920. [Link]

-

Yaseen, M. A., et al. (2024). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. Semantic Scholar. [Link]

-

Oelgemöller, M., et al. (2025). [2+2]-Photocycloadditions of 1,4-naphthoquinone with various alkenes. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Cyclobutanone. Organic Syntheses. [Link]

- Jia, L., et al. (n.d.). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry.

-

Zhang, X., et al. (2021). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 19(34), 7439-7447. [Link]

-

Yaseen, M. A., et al. (2024). Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. ResearchOnline@JCU. [Link]

-

Oelgemöller, M., et al. (2025). [2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. ResearchOnline@JCU. [Link]

-

Various Authors. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

-

Ferreira, S. B., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4215. [Link]

-

De Kimpe, N., et al. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Chemistry. [Link]

-

Ferreira, S. B., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. ResearchGate. [Link]

-

Li, Y., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(23), 7808. [Link]

- Various Authors. (n.d.). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comp.

-

Organic Chemistry Portal. (n.d.). Cyclobutene synthesis. Organic Chemistry Portal. [Link]

-

Various Authors. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Analysis%2C-a-Al-Omair-Al-Fahemi/7e3d1c4f5a3e1b8a9b9c8d0f1e7f9a8d1c7f0b1e]([Link]

-

Urbanaviciute, G., et al. (2023). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Molecules, 28(15), 5831. [Link]

-

El-Elimat, T., et al. (2019). Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and their Structure Elucidation Using LR-HSQMBC NMR Experiments. Journal of natural products, 82(2), 269–278. [Link]

-

Various Authors. (n.d.). Antitumor activity of synthetic naphthoquinone derivatives (review). OUCI. [Link]

-

Thieme. (n.d.). Product Class 3: Cyclobutanes. Thieme. [Link]

Sources

- 1. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 13. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and their Structure Elucidation Using LR-HSQMBC NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Acetoxy-1,4-naphthoquinone as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 2-Acetoxy-1,4-naphthoquinone

2-Acetoxy-1,4-naphthoquinone is a pivotal starting material in the synthesis of complex heterocyclic structures. As a derivative of 2-hydroxy-1,4-naphthoquinone (lawsone), its acetylated form presents unique reactivity and solubility profiles that can be strategically exploited in organic synthesis. The electron-withdrawing nature of the acetoxy group, combined with the inherent reactivity of the naphthoquinone core, makes it a valuable precursor for constructing a diverse array of heterocyclic systems, many of which are scaffolds for biologically active compounds.[1]